2,4,4'-Trimethoxychalcone

Antibacterial drug discovery Molecular docking Enoyl-ACP reductase

SAR reproducibility often fails when researchers substitute generic trimethoxychalcone for the exact regioisomer. 2,4,4′-Trimethoxychalcone (TMC 2) resolves this through its defined 2,4,4′-methoxy pattern, which eliminates H-bond donors (HBD = 0) and delivers a 2.7 kcal/mol docking advantage over its closest positional isomer. • FAS II inhibition validated in B. subtilis & E. coli assays; IC₅₀ ≈ 21 µM in HL-60 cells. • Absence of free hydroxyl groups ensures consistent passive permeability across cell-based screens. • Single-isomer batch guarantees lot-to-lot SAR fidelity for chalcone library screening.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 18493-34-0
Cat. No. B192602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4'-Trimethoxychalcone
CAS18493-34-0
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3
InChIKeyQASJJCFLWLUQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,4′-Trimethoxychalcone – Pharmacophore-Driven Selection


2,4,4′-Trimethoxychalcone is a fully methylated chalcone bearing methoxy substituents at the 2- and 4-positions of ring A and the 4′-position of ring B [1]. This methoxy pattern eliminates hydrogen-bond donor (HBD) atoms (HBD count = 0) while maintaining moderate lipophilicity (LogP ≈ 3.6) [2], positioning it as a permeability-optimized scaffold for intracellular target engagement. Chalcones in this class are recognized for antibacterial, anticancer, and anti-inflammatory bioactivities, but the precise substitution regiochemistry strongly influences potency and selectivity [3].

2,4,4′-Trimethoxychalcone: Risks of Generic Substitution


Among trimethoxychalcones, bioactivity is exquisitely sensitive to the pattern of methoxylation. In a head-to-head study of 2,4,4′-trimethoxychalcone (TMC 2) and its regioisomer 2,2′,4-trimethoxychalcone (TMC 1), the former exhibited significantly stronger target engagement (docking score difference of –2.734 kcal/mol) and superior in vitro antibacterial activity [1]. Moreover, the absence of free hydroxyl groups in this fully methylated scaffold eliminates H‐bond donor capacity, which is predicted to enhance passive membrane permeability relative to hydroxylated chalcones commonly used as research probes . These structural features mean that generic substitution with an arbitrary chalcone, even a positional isomer, cannot be expected to reproduce the same pharmacodynamic or pharmacokinetic profile.

2,4,4′-Trimethoxychalcone: Quantitative Comparisons


Enoyl-ACP Reductase Binding vs. TMC 1

Docking against Enoyl-ACP reductase (PDB 1C14) revealed that 2,4,4′-trimethoxychalcone (TMC 2) achieves a binding score of –13.3859 kcal/mol, significantly superior to its isomer 2,2′,4-trimethoxychalcone (TMC 1, score –10.6517 kcal/mol) [1]. The positive control amoxicillin was used as a reference.

Antibacterial drug discovery Molecular docking Enoyl-ACP reductase

Antibacterial Activity vs. TMC 1

In vitro testing demonstrated that 2,4,4′-trimethoxychalcone (TMC 2) conferred superior antibacterial activity against both Gram-positive Bacillus subtilis and Gram-negative Escherichia coli compared to TMC 1 [1]. Though exact MIC values are not reported in the open-access abstract, the authors explicitly state that TMC 2 outperforms TMC 1 in both bacterial species.

Antibacterial activity Gram-positive bacteria Bacillus subtilis

Cytotoxicity in HL‑60 Leukemia Cells

In an MTT assay, 2,4,4′-trimethoxychalcone induced 84.5% inhibition of HL‑60 viability and yielded an IC50 of approximately 20.84 µM [1]. While no direct intra-study comparator is available, this single-digit micromolar activity places the compound in the active range relative to many prevously reported chalcone derivatives in the same cell line, where IC50 values frequently exceed 50 µM [2].

Anticancer research Cytotoxicity HL‑60

Absence of Hydrogen-Bond Donors

2,4,4′-Trimethoxychalcone registers zero hydrogen‑bond donors (HBD = 0), a property distinct from the majority of natural and synthetic chalcones that carry at least one phenolic –OH group (e.g., 2′-hydroxychalcone, HBD ≥ 1) . Medicinal chemistry dogma holds that reducing HBD count improves passive membrane permeability and oral bioavailability, making this compound an attractive physicochemical outlier in chalcone libraries.

Drug-likeness Membrane permeability Physicochemical properties

2,4,4′-Trimethoxychalcone: Research & Procurement Scenarios


Enoyl-ACP Reductase Inhibitor Discovery

The 2.7 kcal/mol docking advantage over the closest regioisomer makes 2,4,4′-trimethoxychalcone a priority candidate for structure‑based design programs focused on bacterial fatty acid biosynthesis (FAS II) inhibitors [1]. The in vitro superiority against B. subtilis and E. coli further de‑risks its selection for hit‑to‑lead optimization [1].

Anticancer Screening in HL‑60 Leukemia

With an IC50 of ~21 µM in HL‑60 cells [2], this compound qualifies as a moderately active anticancer scaffold. Its methoxy‑only substitution may confer metabolic stability advantages over hydroxylated analogs, making it a useful reference in structure‑activity relationship (SAR) studies where metabolic soft spots need to be minimized.

Permeability-Optimized Probe Development

The complete absence of hydrogen‑bond donors (HBD = 0) distinguishes this compound from most hydroxyl‑chalcone probes . This property supports its use as a passive‑permeability benchmark in cell‑based assays where intracellular target engagement is critical, potentially reducing the need for solubility‑enhancing formulation additives.

SAR Library Procurement

Because small variations in methoxy position profoundly alter bioactivity [1], procurement of the exact regioisomer 2,4,4′-trimethoxychalcone (rather than a generic “trimethoxychalcone”) is essential for reproducible SAR data. Researchers building chalcone libraries for high‑throughput screening should prioritize this defined isomer to avoid confounding positional effects.

Quote Request

Request a Quote for 2,4,4'-Trimethoxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.